3-Bromo-6-(trifluoromethyl)quinoline
Overview
Description
3-Bromo-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both bromine and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)quinoline typically involves the introduction of bromine and trifluoromethyl groups onto a quinoline scaffold. One common method is the nucleophilic substitution of a halogenated quinoline precursor with a trifluoromethylating agent. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF in DMF .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods ensure high yields and purity, essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines with various functional groups.
- Biaryl compounds from cross-coupling reactions.
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its pharmacological properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of agrochemicals and materials for electronics.
Mechanism of Action
The mechanism by which 3-Bromo-6-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a quinoline core.
Brequinar: An antineoplastic agent used in transplantation medicine.
Uniqueness: 3-Bromo-6-(trifluoromethyl)quinoline stands out due to the combination of bromine and trifluoromethyl groups, which confer unique reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOCEOAPZRERJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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